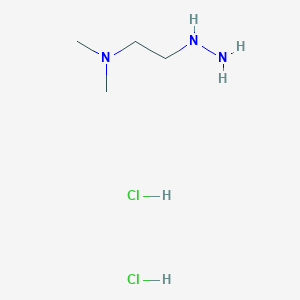

2-(Dimethylamino)ethylhydrazine dihydrochloride

Description

Properties

IUPAC Name |

2-hydrazinyl-N,N-dimethylethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H13N3.2ClH/c1-7(2)4-3-6-5;;/h6H,3-5H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIEZCQFBCDAMSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H15Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584855 | |

| Record name | 2-Hydrazinyl-N,N-dimethylethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57659-80-0 | |

| Record name | 2-Hydrazinyl-N,N-dimethylethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydrazinyl-N,N-dimethylethanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Dimethylamino)ethylhydrazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 2-(Dimethylamino)ethylhydrazine dihydrochloride. The information is intended to support research and development efforts in medicinal chemistry, pharmacology, and drug discovery.

Chemical Properties and Data

This compound, with the CAS number 57659-80-0, is a white crystalline solid.[1] It is known to be hygroscopic and is soluble in water.[1] The dihydrochloride salt form enhances its stability and solubility in aqueous solutions compared to its free base.[1]

Identifiers and General Properties

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| Synonyms | (2-Hydrazinoethyl)dimethylamine dihydrochloride, N,N-Dimethyl-2-hydrazinoethylamine dihydrochloride, 2-Hydrazinyl-N,N-dimethylethanamine dihydrochloride | [1][2] |

| CAS Number | 57659-80-0 | [1][3][4][5] |

| Molecular Formula | C₄H₁₃N₃ · 2HCl | [1] |

| Molecular Weight | 176.09 g/mol | [1][3] |

| Appearance | White crystalline solid | [1] |

| Melting Point | Approximately 204 °C | [1] |

| Solubility | Soluble in water. | [1] |

| Stability | Hygroscopic. Store under inert atmosphere. | [2] |

Spectral Data (Predicted)

| Spectroscopy | Predicted Peaks |

| ¹H NMR | Signals corresponding to the N-methyl protons (singlet), methylene protons adjacent to the dimethylamino group (triplet), methylene protons adjacent to the hydrazine group (triplet), and broad signals for the amine and hydrazine protons. |

| ¹³C NMR | Peaks for the N-methyl carbons and the two distinct methylene carbons. |

| IR (Infrared) | Broad absorption for N-H stretching of the hydrazinium and ammonium groups, C-H stretching, N-H bending, and C-N stretching. |

| Mass Spec (MS) | The mass spectrum of the free base (C₄H₁₃N₃, MW: 103.17) would show a molecular ion peak (M+) at m/z 103, with fragmentation patterns corresponding to the loss of amino and methyl groups. |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes. A common and effective method involves the reaction of 2-(dimethylamino)ethyl chloride hydrochloride with hydrazine hydrate.

Representative Synthesis Protocol

This protocol is a representative procedure based on established chemical principles for the synthesis of similar compounds.

Reaction:

(CH₃)₂NCH₂CH₂Cl·HCl + N₂H₄·H₂O → (CH₃)₂NCH₂CH₂NHNH₂·2HCl

Materials:

-

2-(Dimethylamino)ethyl chloride hydrochloride

-

Hydrazine hydrate

-

Ethanol (or another suitable solvent)

-

Hydrochloric acid (concentrated or as a solution in a non-aqueous solvent)

-

Ice bath

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Gas absorption trap (for HCl gas)

Procedure:

-

Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. A gas absorption trap is connected to the top of the condenser.

-

Reaction Mixture: 2-(Dimethylamino)ethyl chloride hydrochloride is dissolved or suspended in a suitable solvent such as ethanol in the flask and cooled in an ice bath.

-

Addition of Hydrazine: Hydrazine hydrate is added dropwise from the dropping funnel to the cooled, stirring mixture. The temperature should be carefully monitored and maintained during the addition.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified period to ensure the completion of the reaction.

-

Workup: After cooling, the solvent and any excess hydrazine are removed under reduced pressure.

-

Salt Formation: The resulting crude product (the free base) is dissolved in a suitable solvent and treated with an excess of hydrochloric acid (e.g., a solution of HCl in ethanol or isopropanol) to precipitate the dihydrochloride salt.

-

Purification: The precipitated this compound is collected by filtration, washed with a cold solvent (like diethyl ether) to remove impurities, and dried under vacuum.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound.

Biological Activity and Potential Applications

Hydrazine derivatives are a class of compounds with diverse biological activities. This compound, due to its structural features, is being investigated for its potential in drug development, particularly in oncology and neuropharmacology.

Anticancer Activity via Apoptosis Induction

Hydrazine-containing compounds have been shown to induce apoptosis in various cancer cell lines.[1] The proposed mechanism involves the intrinsic (mitochondrial) pathway of apoptosis.

Potential Mechanism of Action:

It is hypothesized that this compound may act as a pro-apoptotic agent by inducing cellular stress, leading to the activation of the intrinsic apoptotic pathway. This can involve the activation of pro-apoptotic proteins like Bak and Bax, leading to mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.

References

An In-depth Technical Guide to 2-(Dimethylamino)ethylhydrazine Dihydrochloride

CAS Number: 57659-80-0

Abstract

This technical guide provides a comprehensive overview of 2-(Dimethylamino)ethylhydrazine dihydrochloride (CAS 57659-80-0), a chemical compound with emerging applications in pharmaceutical research and development. This document collates available data on its chemical and physical properties, synthesis methodologies, and biological activities, including its potential as an anti-cancer, antimicrobial, and neuroprotective agent. Detailed, albeit generalized, experimental protocols for evaluating its biological effects are presented, alongside visual representations of relevant signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a consolidated resource on this compound.

Chemical and Physical Properties

This compound is a white crystalline solid.[1] It is a hygroscopic compound, readily soluble in water.[1] The presence of the dihydrochloride salt enhances its stability and solubility in aqueous solutions.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 57659-80-0 | [1] |

| Molecular Formula | C₄H₁₃N₃·2HCl | [1] |

| Molecular Weight | 176.09 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Melting Point | Approximately 204 °C | [1] |

| Solubility | Soluble in water | [1] |

| Hygroscopicity | Hygroscopic | [1] |

| Synonyms | [2-(Dimethylamino)ethyl]hydrazine dihydrochloride, 2-Hydrazinyl-N,N-dimethylethanamine dihydrochloride | [1] |

Note: Spectroscopic data such as NMR, IR, and Mass Spectrometry are not publicly available in detail but may be obtainable from commercial suppliers.

Synthesis

Several synthetic routes for this compound have been reported, primarily involving direct amination, reactions with hydrazine derivatives, or reduction of corresponding azo compounds.

General Synthesis Methodologies

-

Direct Amination: This method typically involves the reaction of a 2-haloethylamine derivative with dimethylamine.

-

From Hydrazine Derivatives: Synthesis can be achieved by reacting hydrazine hydrate with suitable alkylating agents.

-

Reduction Reactions: The compound can be prepared by the reduction of corresponding azines or azo compounds.

Illustrative Experimental Protocol for a Related Hydrazine Salt

Synthesis of unsym.-Dimethylhydrazine Hydrochloride (for illustrative purposes):

-

Nitrosodimethylamine Formation: In a round-bottomed flask equipped with a mechanical stirrer, dissolve dimethylamine hydrochloride in water and a small amount of hydrochloric acid. While stirring vigorously and maintaining a temperature of 70-75°C, add a suspension of sodium nitrite in water dropwise over one hour. Maintain a slightly acidic pH throughout the addition.

-

Reduction to Dimethylhydrazine: In a separate flask with a stirrer, dropping funnel, and thermometer, combine the previously synthesized nitrosodimethylamine, water, and zinc dust. While stirring and maintaining the temperature at 25-30°C, add acetic acid dropwise over two hours.

-

Isolation and Salt Formation: After the reaction is complete, filter the mixture. Treat the aqueous distillate with concentrated hydrochloric acid and concentrate it under reduced pressure until a syrupy mass is obtained. Further desiccate the product by adding absolute ethanol and evaporating under reduced pressure. The crude product is then dried in a vacuum desiccator.

Biological Activities and Applications

This compound has demonstrated a range of biological activities, making it a compound of interest for drug development. Its primary reported applications are in oncology, infectious diseases, and potentially neurodegenerative and inflammatory conditions.

Anti-Cancer Activity

The compound exhibits cytotoxic properties and is reported to induce apoptosis in cancer cells.[1] This pro-apoptotic effect is believed to be mediated through the intrinsic pathway, involving mitochondrial dysfunction. It is suggested that the hydrazine moiety interacts with the mitochondrial electron transport chain, leading to the generation of reactive oxygen species (ROS), subsequent release of cytochrome c, and activation of the caspase cascade.

Table 2: Reported Anti-Cancer Applications

| Application Area | Reported Mechanism/Effect |

| Cytotoxicity | Induces cell death in cancer cell lines. |

| Apoptosis Induction | Triggers programmed cell death via the intrinsic pathway. |

| Intermediate in Synthesis | Used as a building block for isoquinolinone derivatives with potential anti-cancer properties. |

This protocol provides a general method for assessing the cytotoxic effects of this compound on a cancer cell line.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a series of dilutions of this compound in cell culture medium. Replace the medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (medium without the compound).

-

Incubation: Incubate the plate for 24-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Workflow for a typical cytotoxicity assay.

Proposed intrinsic apoptosis signaling pathway.

Antimicrobial Activity

This compound is reported to have antimicrobial properties, particularly against multidrug-resistant bacteria.[1] The proposed mechanism involves the disruption of the bacterial cell membrane.

Table 3: Reported Antimicrobial Activity

| Property | Value/Observation | Reference |

| Minimum Inhibitory Concentration (MIC) | 100-150 µg/mL against various resistant pathogens | [1] |

This protocol describes a general method for determining the MIC of the compound against a bacterial strain.

-

Bacterial Culture: Prepare an overnight culture of the test bacterium in a suitable broth medium.

-

Compound Dilution: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate.

-

Inoculation: Adjust the bacterial culture to a standardized concentration (e.g., 0.5 McFarland standard) and inoculate each well of the microtiter plate. Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Neuroprotective and Immunomodulatory Activities

Preliminary reports suggest that this compound may possess neuroprotective and immunomodulatory effects. The proposed mechanism for its immunomodulatory activity involves the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway, a key regulator of inflammation.

This is a generalized protocol to assess the inhibitory effect of the compound on the NF-κB signaling pathway.

-

Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).

-

Compound Treatment: Seed the transfected cells in a 96-well plate and treat them with different concentrations of this compound.

-

Stimulation: After a pre-incubation period, stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS). Include an unstimulated control and a stimulated control without the compound.

-

Incubation: Incubate the cells for a further 6-24 hours.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control for cell viability and calculate the percentage of inhibition of NF-κB activity.

Proposed inhibition of the NF-κB signaling pathway.

Safety and Handling

This compound should be handled with caution, following standard laboratory safety procedures. As a hydrazine derivative, it is potentially toxic and may be irritating to the skin, eyes, and respiratory tract. The use of personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential. All handling should be performed in a well-ventilated fume hood.

Conclusion

This compound is a versatile chemical intermediate with significant potential in various areas of drug discovery. Its demonstrated anti-cancer and antimicrobial activities, coupled with its potential neuroprotective and immunomodulatory effects, warrant further investigation. This technical guide provides a foundational overview of the compound, but it is important to note the limited availability of detailed, peer-reviewed experimental data in the public domain. Future research should focus on elucidating the precise mechanisms of action, conducting comprehensive spectroscopic characterization, and developing detailed and reproducible experimental protocols to fully explore the therapeutic potential of this compound.

References

Synthesis of 2-(Dimethylamino)ethylhydrazine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-(Dimethylamino)ethylhydrazine dihydrochloride, a key intermediate in the development of various pharmaceutical compounds. This document details the established synthetic route, experimental protocols, and relevant chemical data.

Introduction

This compound (CAS No: 57659-80-0) is a white, crystalline, and hygroscopic solid soluble in water.[1] Its chemical structure, featuring a dimethylamino group and a hydrazine moiety, makes it a versatile building block in organic synthesis, particularly for nitrogen-containing heterocycles.[1] It is notably used as a precursor in the synthesis of isoquinolinone derivatives and has been investigated for its potential anti-tumor properties.[1][2] The dihydrochloride salt form enhances its stability and solubility.[1]

Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₄H₁₅Cl₂N₃ | [1] |

| Molecular Weight | 176.09 g/mol | [1] |

| CAS Number | 57659-80-0 | [1] |

| Appearance | White crystalline solid | [1] |

| Melting Point | ~204 °C | [1] |

| Solubility | Soluble in water | [1] |

Synthetic Pathway

The most common and well-documented synthesis of this compound is a two-step process commencing from 2-(dimethylamino)ethanol. The first step involves the chlorination of the starting material to form the key intermediate, 2-dimethylaminoethyl chloride hydrochloride. This intermediate is subsequently reacted with hydrazine hydrate to yield the final product.[1]

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Dimethylaminoethyl Chloride Hydrochloride

This protocol is adapted from a well-established procedure in Organic Syntheses.[3]

Reaction: (CH₃)₂NCH₂CH₂OH + SOCl₂ → [(CH₃)₂NCH₂CH₂Cl]·HCl

Materials:

-

2-(Dimethylamino)ethanol (2.35 moles)

-

Thionyl chloride (2.44 moles)

-

Absolute ethanol

Procedure:

-

In a dry 1-L three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place 2.44 moles of thionyl chloride.

-

Cool the flask in an ice bath.

-

Slowly add 2.35 moles of 2-(dimethylamino)ethanol dropwise to the cooled thionyl chloride over a period of one hour. The reaction is highly exothermic and generates sulfur dioxide gas, so it must be performed in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and stir the reaction mixture for an additional hour at a temperature of 35–50 °C.

-

Transfer the resulting semi-solid slush to a 2-L beaker containing approximately 1 L of absolute ethanol. This step should also be performed with caution in a fume hood as it quenches excess thionyl chloride, evolving gases.

-

Heat the ethanolic solution to boiling, then filter it while hot to remove any insoluble material.

-

Cool the filtrate in an ice-salt bath to induce crystallization.

-

Collect the white crystalline product by filtration and dry it in a vacuum desiccator.

Quantitative Data for Step 1:

| Parameter | Value | Reference |

|---|---|---|

| Molar Ratio (Thionyl Chloride : 2-(Dimethylamino)ethanol) | ~1.04 : 1 | [3] |

| Reaction Temperature | 0-50 °C | [3] |

| Reaction Time | ~2 hours | [3] |

| Yield | 87–90% | [3] |

| Melting Point of Intermediate | 201.5–203 °C |[3] |

Step 2: Synthesis of this compound

A detailed, publicly available experimental protocol for this specific reaction is not readily found. The following is a representative procedure based on the general reactivity of alkyl chlorides with hydrazine.

Reaction: [(CH₃)₂NCH₂CH₂Cl]·HCl + N₂H₄·H₂O → [(CH₃)₂NCH₂CH₂NHNH₂]·2HCl

Materials:

-

2-Dimethylaminoethyl chloride hydrochloride

-

Hydrazine hydrate

-

Anhydrous ethanol

Representative Procedure:

-

Dissolve 2-dimethylaminoethyl chloride hydrochloride in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a molar excess of hydrazine hydrate to the solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours.

-

After the reaction is complete (monitored by TLC), cool the mixture.

-

Acidify the solution with hydrochloric acid to precipitate the dihydrochloride salt.

-

Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

Expected Quantitative Data for Step 2:

| Parameter | Expected Value |

|---|

| Purity | >95%[4] |

Spectroscopic Data (Expected)

While actual spectra are not publicly available, the expected features can be predicted based on the molecular structure.

| Spectroscopy | Expected Features for this compound |

| ¹H NMR | Signals corresponding to the N-methyl protons (a singlet), two methylene groups (triplets), and the hydrazine protons. The chemical shifts would be downfield due to the electron-withdrawing effects of the ammonium and hydrazinium groups. |

| ¹³C NMR | Peaks for the N-methyl carbons and the two distinct methylene carbons. |

| IR Spectroscopy | Broad N-H stretching bands for the hydrazinium and ammonium groups, C-H stretching and bending vibrations for the alkyl groups, and C-N stretching bands. |

Potential Mechanism of Anti-Tumor Activity

The anti-tumor activity of this compound is reported to be through the induction of apoptosis.[1] While a specific signaling pathway for this compound is not elucidated, the general mechanisms for hydrazine derivatives involve several possibilities. These include metabolic activation by enzymes like cytochrome P450 to form reactive intermediates that can cause DNA damage, leading to cell cycle arrest and apoptosis.[5] Some hydrazine derivatives have been shown to induce S-phase cell cycle arrest.[6]

Caption: Generalized potential mechanism of anti-tumor activity for hydrazine derivatives.

Safety Information

Hydrazine derivatives can be toxic, irritant, and potentially carcinogenic.[1] As a dihydrochloride salt, this compound is acidic and can be irritating to the skin and eyes.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes only and should be used by trained professionals in a laboratory setting. All experimental work should be conducted with appropriate safety precautions.

References

- 1. Buy this compound | 57659-80-0 [smolecule.com]

- 2. This compound | 57659-80-0 [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound [cymitquimica.com]

- 5. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Dimethylamino)ethylhydrazine Dihydrochloride: Molecular Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Dimethylamino)ethylhydrazine dihydrochloride is a versatile chemical intermediate with emerging applications in pharmaceutical research. This technical guide provides a comprehensive overview of its molecular structure, properties, and synthesis. It further delves into its significant biological activities, including its roles in apoptosis induction, inhibition of the NF-κB signaling pathway, and modulation of monoamine oxidase-B activity. This document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Molecular Structure and Properties

This compound is a white, crystalline, and hygroscopic solid.[1] It is readily soluble in water, a property enhanced by its dihydrochloride salt form, which also contributes to its stability.[1]

Chemical Identity

| Property | Value |

| IUPAC Name | 2-hydrazinyl-N,N-dimethylethanamine;dihydrochloride[1] |

| CAS Number | 57659-80-0[1] |

| Molecular Formula | C₄H₁₅Cl₂N₃[1] |

| Molecular Weight | 176.09 g/mol [1] |

| SMILES | CN(C)CCNN.Cl.Cl[1] |

| InChI Key | UIEZCQFBCDAMSI-UHFFFAOYSA-N[1] |

Physicochemical Properties

| Property | Value |

| Appearance | White crystalline solid[1] |

| Melting Point | Approximately 204 °C[1] |

| Solubility | Soluble in water[1] |

| Hygroscopicity | Hygroscopic[1] |

Spectroscopic and Crystallographic Data

Synthesis of this compound

Several synthetic routes for this compound have been reported, including direct amination and reduction reactions.[1] The most well-documented laboratory-scale synthesis involves a two-step process starting from dimethylaminoethanol.[1]

Experimental Protocol

Step 1: Synthesis of 2-Dimethylaminoethyl Chloride Hydrochloride

This initial step involves the chlorination of dimethylaminoethanol using thionyl chloride.[1]

-

Materials:

-

Dimethylaminoethanol

-

Thionyl chloride

-

Anhydrous ethanol

-

Ice bath

-

-

Apparatus:

-

Three-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and a gas absorption device.

-

-

Procedure:

-

In a three-necked flask, place the thionyl chloride.

-

Cool the flask in an ice-water bath, maintaining a temperature of 8-18 °C.[1]

-

Slowly add dimethylaminoethanol to the cooled thionyl chloride via the dropping funnel with constant stirring. This reaction is exothermic and generates hydrogen chloride and sulfur dioxide gas, which should be captured by a gas absorption device.[1]

-

After the addition is complete, remove the ice bath and continue stirring for a specified period to ensure the reaction goes to completion.

-

Add anhydrous ethanol to the reaction mixture to quench any remaining thionyl chloride and to serve as a solvent for recrystallization.

-

Heat the solution to dissolve the product, then cool to induce crystallization of 2-dimethylaminoethyl chloride hydrochloride.

-

Collect the crystals by filtration, wash with a small amount of cold anhydrous ethanol, and dry under vacuum.

-

Step 2: Synthesis of this compound

The intermediate, 2-dimethylaminoethyl chloride hydrochloride, is then reacted with hydrazine hydrate.[1]

-

Materials:

-

2-Dimethylaminoethyl chloride hydrochloride

-

Hydrazine hydrate

-

Hydrochloric acid

-

-

Procedure:

-

Dissolve 2-dimethylaminoethyl chloride hydrochloride in a suitable solvent.

-

Add hydrazine hydrate to the solution. The reaction mixture is typically heated under reflux for a set period.

-

After cooling, the reaction is acidified with hydrochloric acid to precipitate the dihydrochloride salt.

-

The crude product is then purified, typically by recrystallization from a suitable solvent system, to yield this compound.

-

Synthesis Workflow

Biological and Pharmacological Significance

This compound is noted for its potential as a precursor in the synthesis of isoquinolinone derivatives, which have shown promise as anti-cancer agents.[1] The compound itself exhibits several interesting biological activities.

Anticancer Activity via Apoptosis Induction

Hydrazine derivatives, including this compound, have been identified as potent inducers of apoptosis in various cancer cell lines.[1] The proposed mechanism involves the disruption of mitochondrial function.[1]

-

Mechanism of Action:

-

The compound is believed to interact directly with the mitochondrial electron transport chain, specifically complex III.[1]

-

This interaction leads to the generation of reactive oxygen species (ROS), inducing oxidative stress.[1]

-

The resulting mitochondrial dysfunction triggers the intrinsic apoptotic pathway.[1]

-

This pathway is characterized by the release of cytochrome c from the mitochondria into the cytoplasm.

-

Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to programmed cell death.[1]

-

Immunomodulatory Effects via NF-κB Inhibition

This compound has demonstrated significant immunomodulatory effects, primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a critical regulator of genes involved in the inflammatory response.

-

Mechanism of Action:

-

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.

-

Pro-inflammatory stimuli trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex.

-

IKK phosphorylates IκB, targeting it for ubiquitination and subsequent degradation by the proteasome.

-

The degradation of IκB unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus.

-

In the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes.

-

This compound is proposed to inhibit this pathway, thereby suppressing the expression of inflammatory mediators.[1]

-

Neuroprotective Properties through MAO-B Inhibition

This compound has also been identified as having neuroprotective properties, which are attributed to its ability to inhibit monoamine oxidase-B (MAO-B).[1] MAO-B is an enzyme involved in the degradation of neurotransmitters, and its dysregulation is implicated in neurodegenerative diseases.

-

Mechanism of Action:

-

The hydrazine moiety of the compound is thought to form a covalent bond with the flavin adenine dinucleotide (FAD) cofactor of MAO-B.[1]

-

This results in the irreversible inhibition of the enzyme.[1]

-

By inhibiting MAO-B, the compound can prevent the breakdown of key neurotransmitters and reduce oxidative stress, thereby exerting a neuroprotective effect.[1]

-

Applications and Future Directions

The diverse biological activities of this compound make it a compound of significant interest for further research and development.

-

Pharmaceutical Intermediate: It serves as a valuable building block for the synthesis of more complex nitrogen-containing heterocyclic compounds with potential therapeutic applications.[1]

-

Drug Discovery: Its demonstrated anticancer, anti-inflammatory, and neuroprotective properties warrant further investigation to explore its potential as a lead compound for new drug development.

-

Chemical Synthesis: Its unique combination of a dimethylamino group and a hydrazine functionality provides distinct reactivity for various organic transformations.[1]

Safety and Handling

As a hydrazine derivative, this compound should be handled with care. Hydrazine compounds can be toxic and irritating.[1] As a dihydrochloride salt, it can also be irritating to the skin and eyes.[1] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated fume hood, are essential when handling this compound.

Conclusion

This compound is a chemical compound with a well-defined synthesis and significant, albeit not fully elucidated, biological activities. While detailed quantitative data on its molecular structure remains elusive in the public domain, its potential as a modulator of key signaling pathways in cancer, inflammation, and neurodegeneration is evident. This guide provides a consolidated overview of the current knowledge, highlighting the need for further research to fully characterize its molecular properties and unlock its therapeutic potential.

References

Navigating the Solubility Landscape of 2-(Dimethylamino)ethylhydrazine Dihydrochloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Dimethylamino)ethylhydrazine dihydrochloride in organic solvents. Due to a lack of specific quantitative data in publicly available literature, this document focuses on predicting solubility based on the physicochemical properties of structurally similar compounds and outlines detailed experimental protocols for its empirical determination. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this compound in non-aqueous systems.

Introduction to this compound

This compound is a white crystalline solid, known to be soluble in water. Its structure, featuring a tertiary amine, a hydrazine moiety, and a dihydrochloride salt form, suggests a complex solubility profile in organic solvents. The dual hydrochloride nature of the salt is noted to enhance its stability and is likely to influence its solubility when compared to its free base or monohydrochloride counterpart.

Predicted Solubility Profile in Organic Solvents

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Hydrazine itself is soluble in polar protic solvents like methanol and ethanol. However, its salt form, hydrazine sulfate, is practically insoluble in ethanol. Amine hydrochlorides, in general, exhibit some solubility in lower alcohols, which decreases as the alkyl chain of the alcohol increases. Therefore, this compound is expected to have limited to moderate solubility in methanol and ethanol.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are generally good at dissolving salts. It is anticipated that this compound will exhibit higher solubility in polar aprotic solvents compared to polar protic or nonpolar solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the ionic nature of the dihydrochloride salt, it is expected to be poorly soluble or insoluble in nonpolar solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Low to Moderate | Based on the behavior of similar hydrazine salts and the general trend for amine hydrochlorides. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents are effective at solvating ionic compounds. |

| Nonpolar | Hexane, Toluene | Very Low to Insoluble | The high polarity and ionic character of the dihydrochloride salt are incompatible with the nonpolar nature of these solvents. |

| Chlorinated Solvents | Dichloromethane | Low | While slightly polar, chlorinated solvents are generally poor solvents for ionic salts. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, experimental determination is essential. The following are detailed methodologies for key experiments.

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Filter the supernatant through a suitable syringe filter (e.g., 0.22 µm PTFE for organic solvents) to remove any remaining undissolved solid.

-

-

Analysis:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted solution using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

-

Calculation:

-

Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor.

-

Kinetic Solubility Determination

Kinetic solubility is often measured in early drug discovery to assess the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).

Methodology:

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of this compound in a suitable solvent in which it is highly soluble (e.g., DMSO).

-

-

Assay Procedure:

-

Add a small volume of the stock solution to a series of wells in a microplate, each containing the organic solvent of interest.

-

The addition should be done in a way that creates a range of concentrations.

-

Incubate the microplate for a defined period (e.g., 1-2 hours) at a constant temperature.

-

-

Detection of Precipitation:

-

Determine the concentration at which precipitation occurs using a nephelometric or turbidimetric plate reader, which measures the scattering of light by suspended particles.

-

Alternatively, the solutions can be filtered, and the concentration of the dissolved compound in the filtrate can be measured by HPLC or LC-MS.

-

Visualizing the Solubility Determination Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a compound like this compound.

Caption: Workflow for Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is currently limited, a predictive understanding can be gained by examining the properties of analogous compounds. For precise and reliable data, empirical determination is crucial. The experimental protocols detailed in this guide provide a robust framework for researchers to ascertain the solubility of this compound in various organic media, thereby facilitating its effective use in research and development. The provided workflow diagram offers a clear visual guide for planning and executing these solubility studies.

In-Depth Technical Guide: The Multifaceted Mechanism of Action of 2-(Dimethylamino)ethylhydrazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Dimethylamino)ethylhydrazine dihydrochloride is a hydrazine derivative with a range of biological activities that position it as a compound of interest for therapeutic development. Its mechanisms of action are multifaceted, spanning anticancer, anti-inflammatory, and neuroprotective effects. This technical guide synthesizes the available preclinical data on its primary modes of action: induction of apoptosis in cancer cells through mitochondrial dysfunction, modulation of inflammatory responses via inhibition of the NF-κB signaling pathway, and potential neuroprotection through the inhibition of monoamine oxidase-B (MAO-B). This document provides an in-depth overview of these mechanisms, supported by quantitative data from related hydrazine compounds, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanisms of Action

This compound exerts its biological effects through three primary, interconnected mechanisms:

-

Anticancer Activity: Induction of apoptosis in cancer cells is a key anticancer mechanism. This is primarily achieved through the disruption of mitochondrial function, leading to the activation of the intrinsic apoptotic pathway.

-

Anti-inflammatory and Immunomodulatory Effects: The compound is reported to suppress inflammatory responses by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.

-

Neuroprotective Potential: The inhibition of monoamine oxidase-B (MAO-B) is a proposed mechanism for its neuroprotective effects, which is relevant in the context of neurodegenerative diseases.

Anticancer Mechanism: Induction of Apoptosis via Mitochondrial Complex III Inhibition

Hydrazine derivatives, including this compound, are recognized as potent inducers of apoptosis in various cancer cell lines.[1] The core of this mechanism lies in their ability to interact with and inhibit mitochondrial electron transport chain complexes, with a particular emphasis on Complex III. This inhibition leads to a cascade of events culminating in programmed cell death.

Signaling Pathway

The inhibition of mitochondrial Complex III by this compound disrupts the electron transport chain, leading to an increase in the production of reactive oxygen species (ROS). The subsequent oxidative stress triggers the opening of the mitochondrial permeability transition pore (mPTP), causing the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates the executioner caspase-3, leading to apoptosis.

Caption: Apoptosis induction via mitochondrial Complex III inhibition.

Quantitative Data: Anticancer Activity of Hydrazine Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline Hydrazide | SH-SY5Y (Neuroblastoma) | 2.9 - 5.7 | [2] |

| Quinoline Hydrazide | Kelly (Neuroblastoma) | 1.3 - 2.4 | [2] |

| Quinoline Hydrazide | MCF-7 (Breast Adenocarcinoma) | >25 | [2] |

| Quinoline Hydrazide | MDA-MB-231 (Breast Adenocarcinoma) | 14.1 - 18.8 | [2] |

| Quinazolinone Hydrazide | EBC-1 (Lung Cancer) | 8.6 | [3] |

| Etodolac-based Hydrazone | MCF-7 (Breast Cancer) | 18 - 37 | [4] |

| Etodolac-based Hydrazone | MDA-MB-231 (Breast Cancer) | 36 - 43 | [4] |

Experimental Protocol: Mitochondrial Complex III Activity Assay

This protocol outlines a method for determining the activity of mitochondrial respiratory chain complex III.

Materials:

-

Isolated mitochondria

-

Assay buffer (e.g., 50 mM Tris/HCl, pH 7.4, 250 mM sucrose, 5 mM EDTA)

-

Substrate (e.g., Decylubiquinol)

-

Electron acceptor (e.g., Cytochrome c)

-

Inhibitor (e.g., Antimycin A as a positive control, and the test compound)

-

Spectrophotometer

Procedure:

-

Mitochondria are isolated from a relevant tissue or cell line by differential centrifugation.

-

The protein concentration of the mitochondrial preparation is determined using a standard method (e.g., Bradford assay).

-

The assay is performed in a spectrophotometer cuvette containing the assay buffer and a standardized amount of mitochondrial protein.

-

The reaction is initiated by the addition of the substrate, and the reduction of cytochrome c is monitored by measuring the increase in absorbance at 550 nm.

-

The inhibitory effect of the test compound is determined by pre-incubating the mitochondria with various concentrations of the compound before initiating the reaction.

-

The activity of Complex III is calculated as the rate of cytochrome c reduction, and the IC50 value of the inhibitor is determined by plotting the percentage of inhibition against the inhibitor concentration.

Caption: Workflow for Mitochondrial Complex III Activity Assay.

Anti-inflammatory Mechanism: Inhibition of the NF-κB Pathway

The anti-inflammatory properties of this compound are attributed to its ability to inhibit the NF-κB signaling pathway. NF-κB is a key transcription factor that orchestrates the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Signaling Pathway

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α or LPS, trigger a signaling cascade that leads to the phosphorylation and subsequent proteasomal degradation of IκBα. This allows the p50/p65 NF-κB heterodimer to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes. This compound is thought to inhibit this pathway, potentially by preventing the degradation of IκBα.

Caption: Inhibition of the NF-κB Signaling Pathway.

Quantitative Data: NF-κB Inhibition by Related Compounds

Specific quantitative data on the NF-κB inhibitory activity of this compound is limited. However, studies on other small molecules demonstrate the potential for potent inhibition of this pathway.

| Compound Class | Assay Type | IC50 (µM) | Reference |

| Mollugin Derivative (6d) | NF-κB Transcriptional Activity | 3.81 | [5] |

| Mollugin Derivative (4f) | NF-κB Transcriptional Activity | 18.53 | [5] |

| Ectinascidin 743 | TNF-α induced NF-κB bla assay | 0.02 | [6] |

| Chromomycin A3 | TNF-α induced NF-κB bla assay | 0.04 | [6] |

Experimental Protocol: NF-κB Reporter Gene Assay

This protocol describes a common method to quantify the activity of the NF-κB signaling pathway.

Materials:

-

A suitable cell line (e.g., HEK293, HeLa)

-

An NF-κB reporter plasmid (e.g., containing luciferase or β-galactosidase under the control of an NF-κB responsive promoter)

-

Transfection reagent

-

Cell culture medium and supplements

-

Inducing agent (e.g., TNF-α, LPS)

-

Test compound

-

Lysis buffer and substrate for the reporter enzyme

Procedure:

-

Cells are seeded in a multi-well plate and allowed to adhere.

-

The cells are then transfected with the NF-κB reporter plasmid using a suitable transfection reagent.

-

After an appropriate incubation period to allow for plasmid expression, the cells are pre-treated with various concentrations of the test compound for a defined period.

-

The NF-κB pathway is then stimulated by adding an inducing agent (e.g., TNF-α).

-

Following stimulation, the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.

-

The inhibitory effect of the test compound is calculated as the percentage reduction in reporter gene expression compared to the stimulated control, and the IC50 value is determined.

Caption: Workflow for an NF-κB Reporter Gene Assay.

Neuroprotective Mechanism: Monoamine Oxidase-B Inhibition

The neuroprotective potential of this compound is linked to its ability to inhibit monoamine oxidase-B (MAO-B).[1] MAO-B is an enzyme responsible for the degradation of several neurotransmitters, and its inhibition can have therapeutic benefits in neurodegenerative disorders such as Parkinson's disease.

Mechanism of Inhibition

Hydrazine derivatives are known to act as inhibitors of MAO enzymes. The inhibition can be either reversible or irreversible. In the case of irreversible inhibition, the hydrazine moiety can form a covalent bond with the FAD cofactor of the enzyme, leading to its inactivation. The nature of the inhibition (competitive, non-competitive, or mixed) and its reversibility are key parameters in determining the pharmacological profile of the inhibitor.

Quantitative Data: MAO-B Inhibition by Hydrazine Derivatives

While specific kinetic data for this compound is not available, studies on other acylhydrazine derivatives provide insight into their potent and selective MAO-B inhibitory activity.

| Compound | Inhibition Type | IC50 (µM) | Ki (µM) | Reference |

| ACH10 | Competitive | 0.14 | 0.097 | [7][8] |

| ACH14 | Competitive | 0.15 | 0.10 | [7][8] |

| ACH13 | - | 0.18 | - | [7][8] |

| ACH8 | - | 0.20 | - | [7][8] |

| ACH3 | - | 0.22 | - | [7][8] |

Experimental Protocol: MAO-B Inhibition Assay

This protocol describes a method for determining the inhibitory activity of a compound against MAO-B.

Materials:

-

Recombinant human MAO-B enzyme

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 7.2)

-

Substrate (e.g., Benzylamine)

-

Detection reagent (e.g., Amplex Red)

-

Horseradish peroxidase (HRP)

-

Test compound

-

Fluorometer

Procedure:

-

The assay is performed in a microplate format.

-

The reaction mixture, containing the assay buffer, MAO-B enzyme, HRP, and Amplex Red, is prepared.

-

The test compound is added to the wells at various concentrations.

-

The reaction is initiated by the addition of the substrate (benzylamine).

-

The production of hydrogen peroxide from the deamination of the substrate by MAO-B is coupled to the oxidation of Amplex Red by HRP, which generates the fluorescent product resorufin.

-

The fluorescence is measured over time using a fluorometer (excitation ~530-560 nm, emission ~590 nm).

-

The rate of the reaction is determined from the linear portion of the fluorescence curve.

-

The IC50 value is calculated by plotting the percentage of inhibition against the concentration of the test compound.

-

For kinetic analysis (to determine Ki and the type of inhibition), the assay is performed with varying concentrations of both the substrate and the inhibitor, and the data are analyzed using Lineweaver-Burk plots.

Caption: Workflow for MAO-B Inhibition Assay.

Conclusion

This compound is a promising pharmacological agent with a diverse and potent mechanism of action. Its ability to induce apoptosis in cancer cells, suppress inflammation via NF-κB inhibition, and potentially offer neuroprotection through MAO-B inhibition highlights its therapeutic potential in oncology, inflammatory diseases, and neurodegenerative disorders. Further research is warranted to elucidate the specific quantitative parameters of its activity and to translate these preclinical findings into clinical applications. The experimental protocols and pathway diagrams provided in this guide offer a framework for future investigations into this and related hydrazine derivatives.

References

- 1. Buy this compound | 57659-80-0 [smolecule.com]

- 2. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]

- 4. Biological Activities of Etodolac‐Based Hydrazone, Thiazolidinone and Triazole Derivatives on Breast Cancer Cell Lines MCF‐7 and MDA‐MB‐231 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of NF-κB Inhibitory Activity of Mollugin Derivatives | MDPI [mdpi.com]

- 6. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

Potential Research Applications of 2-(Dimethylamino)ethylhydrazine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(Dimethylamino)ethylhydrazine dihydrochloride is a versatile chemical intermediate with a range of potential applications in pharmaceutical and chemical research. Its structure, featuring a reactive hydrazine moiety and a dimethylamino group, makes it a valuable building block for the synthesis of diverse heterocyclic compounds and a candidate for investigation in various therapeutic areas. This technical guide provides an in-depth overview of the core research applications of this compound, including its role in the synthesis of bioactive molecules and its potential as an anticancer, immunomodulatory, neuroprotective, and antimicrobial agent. This document summarizes available quantitative data, outlines relevant experimental protocols based on related compounds, and visualizes key signaling pathways and workflows.

Chemical and Physical Properties

This compound is a white, crystalline solid. Its dihydrochloride salt form enhances its stability and solubility in aqueous solutions, making it suitable for a variety of experimental conditions.

| Property | Value |

| CAS Number | 57659-80-0 |

| Molecular Formula | C4H15Cl2N3 |

| Molecular Weight | 176.09 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in water |

Synthesis and Chemical Reactivity

The primary application of this compound in chemical synthesis is as a precursor for nitrogen-containing heterocyclic compounds. Its bifunctional nature allows for a variety of chemical transformations.

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 2-dimethylaminoethyl chloride hydrochloride with hydrazine hydrate.

Experimental Protocol: Synthesis of this compound

-

Materials: 2-dimethylaminoethyl chloride hydrochloride, hydrazine hydrate, ethanol.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-dimethylaminoethyl chloride hydrochloride in ethanol.

-

Slowly add an excess of hydrazine hydrate to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, this compound, may precipitate out of the solution or can be obtained by removal of the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain the purified product.

-

Characterize the final product using techniques such as NMR, IR, and mass spectrometry.

-

Synthesis of Bioactive Heterocycles

This compound is a key starting material for the synthesis of various heterocyclic compounds, including isoquinolinone derivatives, which are known for their diverse biological activities. The hydrazine moiety can readily react with dicarbonyl compounds, α,β-unsaturated ketones, and other electrophilic reagents to form cyclic structures.

dot

Potential Research Applications

The unique chemical structure of this compound and its derivatives lends itself to several promising areas of biomedical research.

Anticancer Activity

Hydrazine derivatives have been investigated for their potential as anticancer agents. The proposed mechanism of action for some of these compounds involves the induction of apoptosis (programmed cell death) in cancer cells. While specific data for this compound is limited, related isoquinolinone derivatives containing the 2-(dimethylamino)ethyl side chain have shown cytotoxic activity against various cancer cell lines.

Quantitative Data on Related Compounds

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Isoquinolinone Derivatives | Various cancer cell lines | Varies with substitution | General literature on isoquinolinones |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer).

-

Reagents: this compound, DMEM/RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), dimethyl sulfoxide (DMSO).

-

Procedure:

-

Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Replace the medium in the wells with the drug-containing medium and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Dissolve the formazan crystals by adding DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

dot

Immunomodulatory Effects

Hydrazine derivatives have been shown to modulate immune responses, including T-cell activity.[1] While the precise effects of this compound are not well-documented, it is hypothesized that it could influence cytokine production and lymphocyte proliferation.[1]

Experimental Protocol: T-Cell Proliferation Assay (CFSE Assay)

-

Cells: Human or murine peripheral blood mononuclear cells (PBMCs) or isolated T-cells.

-

Reagents: this compound, RPMI-1640 medium, FBS, penicillin-streptomycin, phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies, carboxyfluorescein succinimidyl ester (CFSE).

-

Procedure:

-

Label PBMCs or T-cells with CFSE.

-

Culture the labeled cells in 96-well plates in the presence of various concentrations of this compound.

-

Stimulate the cells with a mitogen (e.g., PHA) or specific T-cell activators.

-

Incubate the cells for 3-5 days.

-

Harvest the cells and analyze the CFSE fluorescence by flow cytometry.

-

The dilution of CFSE fluorescence is indicative of cell proliferation.

-

dot

Neuroprotective Potential

A well-established application of hydrazine derivatives is the inhibition of monoamine oxidase (MAO) enzymes. MAO inhibitors are used in the treatment of neurodegenerative diseases like Parkinson's disease and depression. The mechanism of irreversible MAO inhibition by some hydrazines involves the formation of a reactive intermediate that covalently binds to the FAD cofactor of the enzyme.

Experimental Protocol: Monoamine Oxidase (MAO) Inhibition Assay

-

Enzyme Source: Rat or human brain mitochondria (as a source of MAO-A and MAO-B).

-

Substrates: Kynuramine (for MAO-A) or benzylamine (for MAO-B).

-

Reagents: this compound, phosphate buffer, specific MAO inhibitors (e.g., clorgyline for MAO-A, deprenyl for MAO-B) as controls.

-

Procedure:

-

Pre-incubate the mitochondrial preparation with various concentrations of this compound.

-

Initiate the enzymatic reaction by adding the substrate.

-

After a defined incubation period, stop the reaction.

-

Measure the product formation spectrophotometrically or fluorometrically.

-

Calculate the percentage of MAO inhibition and determine the IC50 value.

-

dot

Antimicrobial Activity

Some studies suggest that this compound exhibits antimicrobial properties, particularly against multidrug-resistant bacteria.[1] The proposed mechanism involves the disruption of the bacterial cell membrane.[1]

Quantitative Data

| Organism Type | MIC Range (µg/mL) | Reference |

| Resistant Pathogens | 100-150 | [1] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

-

Bacterial Strains: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa).

-

Reagents: this compound, Mueller-Hinton broth (MHB), bacterial inoculum standardized to 0.5 McFarland.

-

Procedure:

-

Perform serial two-fold dilutions of this compound in MHB in a 96-well microtiter plate.

-

Inoculate each well with the standardized bacterial suspension.

-

Include positive (bacteria and broth) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Conclusion

This compound is a chemical with significant potential for further research and development. Its utility as a synthetic intermediate for creating complex heterocyclic molecules is well-established. Furthermore, preliminary data and the known activities of related hydrazine derivatives suggest promising avenues for investigation into its anticancer, immunomodulatory, neuroprotective, and antimicrobial properties. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a starting point for researchers interested in exploring the multifaceted applications of this compound. Further studies are warranted to elucidate the specific mechanisms of action and to generate robust quantitative data to support its potential therapeutic applications.

References

An In-depth Technical Guide to the Safety and Handling of 2-(Dimethylamino)ethylhydrazine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-(Dimethylamino)ethylhydrazine dihydrochloride (CAS No. 57659-80-0), a chemical compound utilized in various research and synthetic applications. Due to its potential hazards, strict adherence to safety protocols is imperative when handling this substance.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the safe storage and handling of the compound.

| Property | Value | Reference |

| Molecular Formula | C₄H₁₅Cl₂N₃ | [1][2] |

| Molecular Weight | 176.09 g/mol | [2] |

| Appearance | White to off-white solid | [3][4] |

| Melting Point | Approximately 204 °C | [3] |

| Solubility | Soluble in water | [3] |

| Stability | Hygroscopic | [3][4] |

| Storage Temperature | -20°C, under inert atmosphere | [4] |

Table 1: Physical and Chemical Properties of this compound

Hazard Identification and Classification

This compound is classified as a hazardous substance. As a hydrazine derivative and a dihydrochloride salt, it presents multiple health risks.[3]

GHS Hazard Statements:

-

H301 + H311 + H331: Toxic if swallowed, in contact with skin, or if inhaled.[5]

-

H314: Causes severe skin burns and eye damage.[6]

-

H317: May cause an allergic skin reaction.

-

H318: Causes serious eye damage.[6]

-

H341: Suspected of causing genetic defects.[6]

-

H350: May cause cancer.[5]

-

H411: Toxic to aquatic life with long-lasting effects.[5]

Hazard Class: IRRITANT[4]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to minimize exposure risks.

3.1. Engineering Controls:

-

Work should be conducted in a properly operating chemical fume hood with an average face velocity of at least 100 feet per minute.[6]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9]

3.2. Personal Protective Equipment (PPE): A comprehensive list of required personal protective equipment is detailed in Table 2.

| PPE Category | Specification | Reference |

| Eye/Face Protection | Tightly sealed safety goggles or a face shield. | [6][10][11] |

| Skin Protection | Chemical-resistant gloves (e.g., Butyl Rubber, Neoprene, Nitrile, or Polyvinyl Chloride) and protective clothing to prevent skin exposure. | [11][12] |

| Respiratory Protection | A NIOSH/MSHA-approved respirator is required. For high concentrations, a supplied-air respirator with a full facepiece operated in a pressure-demand or other positive-pressure mode is recommended. | [6][11][12] |

Table 2: Personal Protective Equipment for Handling this compound

3.3. Handling Procedures:

-

Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[5][7]

-

Avoid breathing dust, fume, gas, mist, vapors, and spray.[1][10]

-

Wash hands and any exposed skin thoroughly after handling.[1][10]

3.4. Storage Conditions:

-

The compound is hygroscopic; store under an inert atmosphere at -20°C for long-term stability.[4]

Emergency Procedures

A systematic approach to handling emergencies is crucial. The following workflow outlines the steps to be taken in case of accidental exposure or spillage.

Caption: Logical workflow for handling this compound.

4.1. First-Aid Measures:

| Exposure Route | First-Aid Protocol | Reference |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing has stopped, perform artificial respiration. Seek immediate medical attention. | [10][11][13] |

| Skin Contact | Immediately wash the contaminated skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention. | [1][10][13] |

| Eye Contact | Rinse cautiously with water for several minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice/attention. | [1][10][11] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician immediately. | [1][5][11] |

Table 3: First-Aid Procedures for this compound Exposure

4.2. Spill and Leak Procedures:

-

Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[7]

-

Containment and Cleaning: Sweep up the spilled solid material and transfer it to a properly labeled, suitable container for disposal. Avoid generating dust. Ventilate the area and wash the spill site after material pickup is complete.[1][11]

-

Environmental Precautions: Do not let the chemical enter the environment.[7][8]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), dry sand, or alcohol-resistant foam.[9]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[7][9]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[7][9]

Toxicological Information

Disclaimer: This document is intended as a guide for trained professionals and does not replace a formal risk assessment. Always refer to the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

- 1. enamine.enamine.net [enamine.enamine.net]

- 2. This compound [cymitquimica.com]

- 3. Buy this compound | 57659-80-0 [smolecule.com]

- 4. This compound | 57659-80-0 [chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. opcw.org [opcw.org]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. lgcstandards.com [lgcstandards.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. nj.gov [nj.gov]

- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

In-Depth Technical Guide: Stability and Storage of 2-(Dimethylamino)ethylhydrazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known stability and storage conditions for 2-(Dimethylamino)ethylhydrazine dihydrochloride based on available data. It is intended for informational purposes for research, scientific, and drug development professionals. Specific stability data for this compound under various stress conditions is limited in publicly available literature. Therefore, the information presented herein also draws upon general knowledge of the stability of related hydrazine and amine hydrochloride compounds. It is crucial to conduct specific stability studies for any formulation containing this compound to establish a definitive shelf-life and degradation profile.

Executive Summary

This compound is a hygroscopic, water-soluble crystalline solid. Its dual hydrochloride form is understood to enhance its overall stability. The primary recommended storage condition is at -20°C in a freezer under an inert atmosphere to minimize degradation. Due to its hygroscopic nature, protection from moisture is critical. This guide summarizes the known physicochemical properties, recommended storage conditions, potential degradation pathways, and general methodologies for stability assessment relevant to this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

| Property | Value | Citation |

| Appearance | White crystalline solid | |

| Molecular Formula | C4H15Cl2N3 | |

| Molecular Weight | 176.09 g/mol | |

| Solubility | Soluble in water | |

| Hygroscopicity | Hygroscopic | |

| Storage Temperature | -20°C (Freezer) | |

| Atmosphere | Under inert atmosphere |

Stability Profile and Degradation Pathways

While specific quantitative stability data under various stress conditions (e.g., temperature, humidity, light) for this compound is not extensively documented, its chemical structure suggests potential degradation pathways common to hydrazine and tertiary amine compounds.

General Stability

The dihydrochloride salt form of 2-(Dimethylamino)ethylhydrazine contributes to its stability compared to the free base. However, like many hydrazine derivatives, it is susceptible to oxidation and potentially hydrolysis under certain conditions. Its hygroscopic nature implies that exposure to moisture can accelerate degradation.

Potential Degradation Pathways

Based on its functional groups, the following degradation pathways can be postulated:

-

Oxidation: The hydrazine moiety is susceptible to oxidation, which can be catalyzed by metal ions and exposure to air. This can lead to the formation of various oxidation products, including the corresponding azo and hydrazo compounds, and potentially cleavage of the N-N bond.

-

Hydrolysis: While the dihydrochloride salt is expected to be relatively stable in acidic to neutral aqueous solutions, prolonged exposure to basic conditions may lead to hydrolysis.

-

Thermal Degradation: At elevated temperatures, decomposition may occur, potentially leading to the cleavage of the ethyl chain or rearrangement reactions.

-

Photodegradation: Exposure to UV or visible light may induce degradation, a common characteristic of many organic molecules.

The following diagram illustrates the potential degradation influencers for this compound.

Caption: Factors influencing the degradation of the compound.

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C ± 5°C (Freezer) | To minimize thermal degradation and slow down potential chemical reactions. |

| Atmosphere | Under an inert gas (e.g., Argon or Nitrogen) | To prevent oxidation of the hydrazine moiety. |

| Container | Tightly sealed, opaque container | To protect from moisture and light. |

| Environment | Dry and well-ventilated area | To prevent moisture uptake due to its hygroscopic nature. |

The logical workflow for ensuring the stability of the compound is depicted below.

Caption: Recommended workflow for maintaining compound stability.

Experimental Protocols for Stability Assessment (General Guidance)

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

5.1.1 General Protocol Outline:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol).

-

Stress Conditions: Expose the samples to a range of stress conditions:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

-

Photostability: Expose the solid compound and solutions to light (ICH Q1B guidelines).

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Analysis: Analyze the stressed samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, to separate and identify the parent compound and any degradation products.

The following diagram illustrates a typical experimental workflow for a forced degradation study.

Caption: General workflow for forced degradation studies.

Conclusion

This compound is a hygroscopic compound that requires careful storage to maintain its stability. The recommended storage condition is at -20°C under an inert atmosphere, protected from light and moisture. While specific degradation products and quantitative stability data are not extensively documented, understanding the potential degradation pathways based on its chemical structure is crucial for its handling and use in research and development. The implementation of forced degradation studies is highly recommended to establish a comprehensive stability profile and to develop validated analytical methods for its quality control.

Methodological & Application

Application Notes and Protocols for Carbonyl Derivatization using 2-(Dimethylamino)ethylhydrazine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction